molecular formula C13H16N4O2 B3722934 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol

4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol

Cat. No.: B3722934
M. Wt: 260.29 g/mol
InChI Key: AYEDWYZFZBRZKX-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol” is a chemical with the linear formula C13H16N4O2 . It has a molecular weight of 260.298 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. The compound has a molecular weight of 260.298 .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

Biochemical Analysis

Biochemical Properties

4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the triazole ring to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring of the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may vary depending on the experimental conditions, such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites for excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13-7-11(5-6-12(13)18)8-14-17-9(2)15-16-10(17)3/h5-8,18H,4H2,1-3H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEDWYZFZBRZKX-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333382
Record name 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304907-82-2
Record name 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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